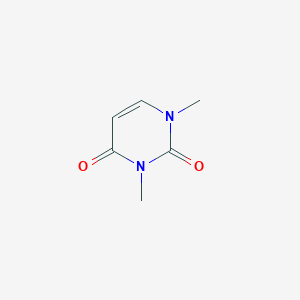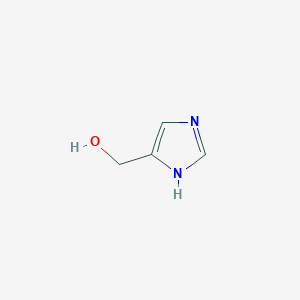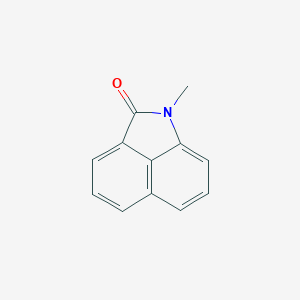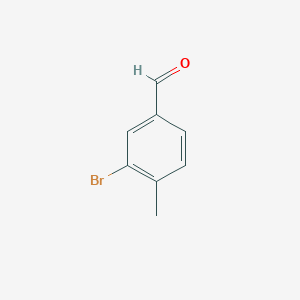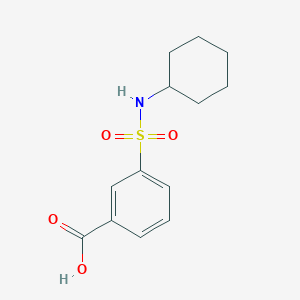![molecular formula C15H12BrN5OS B184154 N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide CAS No. 5926-98-7](/img/structure/B184154.png)
N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as BPTES and has been studied extensively for its mechanism of action and its biochemical and physiological effects.
作用機序
BPTES inhibits the activity of glutaminase by binding to its active site and preventing the conversion of glutamine to glutamate. This inhibition leads to the depletion of glutamine, which is required for the growth and survival of cancer cells. BPTES has been shown to selectively inhibit the activity of glutaminase in cancer cells, making it a promising target for cancer therapy.
Biochemical and Physiological Effects
BPTES has been shown to have a significant impact on cancer cell metabolism. The depletion of glutamine leads to the activation of the unfolded protein response and the induction of apoptosis in cancer cells. BPTES has also been shown to have an effect on the immune system, with studies indicating that the compound can modulate the activity of T cells and enhance their anti-tumor response.
実験室実験の利点と制限
BPTES is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, the compound has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings. Additionally, BPTES has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the study of BPTES and its applications in cancer research. One area of interest is the development of more potent and selective inhibitors of glutaminase that can be used in clinical settings. Another potential direction is the investigation of the role of glutamine metabolism in other diseases, such as neurodegenerative disorders. Finally, the development of new drug delivery systems for BPTES could improve its solubility and increase its efficacy in vivo.
Conclusion
N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide, or BPTES, is a chemical compound that has significant potential in scientific research, particularly in the field of cancer research. The compound selectively inhibits the activity of glutaminase, leading to the depletion of glutamine and the death of cancer cells. While BPTES has some limitations, its potential applications in cancer therapy and other areas make it a promising target for future research.
合成法
The synthesis of BPTES involves the reaction between 4-bromoaniline and 1-phenyl-1H-tetrazole-5-thiol in the presence of acetic anhydride and triethylamine. The reaction yields N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide as a white crystalline solid.
科学的研究の応用
BPTES has been studied extensively for its potential applications in cancer research. The compound has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. This inhibition leads to the depletion of glutamine, an essential nutrient for cancer cells, and ultimately results in the death of cancer cells.
特性
CAS番号 |
5926-98-7 |
|---|---|
製品名 |
N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide |
分子式 |
C15H12BrN5OS |
分子量 |
390.3 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H12BrN5OS/c16-11-6-8-12(9-7-11)17-14(22)10-23-15-18-19-20-21(15)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,22) |
InChIキー |
UUXTZLKCARWMLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Br |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




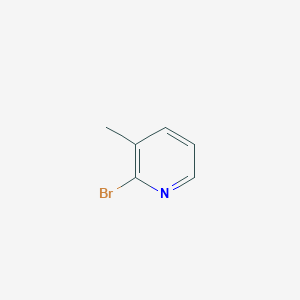
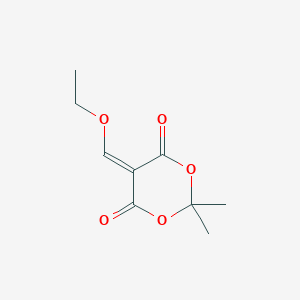


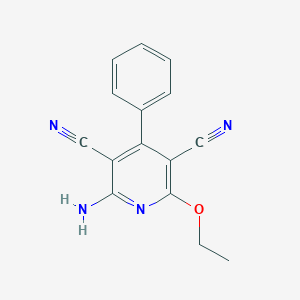
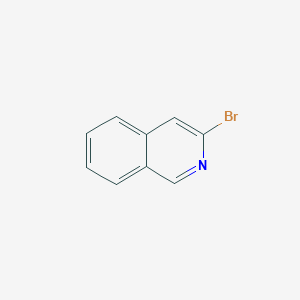
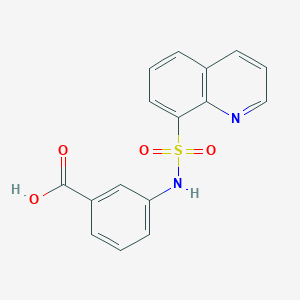
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
